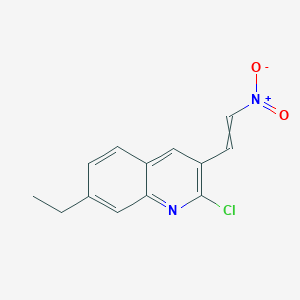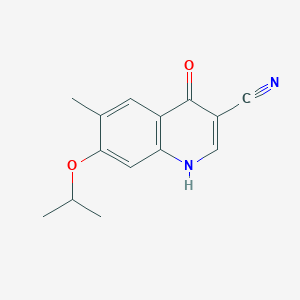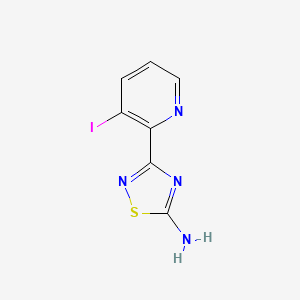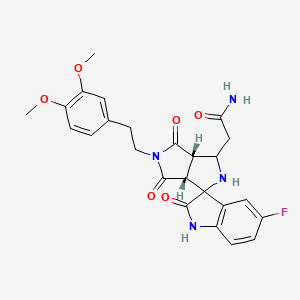
C25H25FN4O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features a variety of functional groups, including a fluorophenyl group, a nitrobenzamide group, and a cyclohexyl group
Preparation Methods
The synthesis of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves multiple steps, each requiring specific reaction conditions. The preparation method typically includes the following steps:
Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the cyclized intermediate.
Attachment of the nitrobenzamide group: This step involves the coupling of the nitrobenzamide group to the intermediate compound.
Final cyclohexyl group addition: The cyclohexyl group is introduced in the final step to complete the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrobenzamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under appropriate conditions.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Mechanism of Action
The mechanism of action of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: can be compared with other similar compounds, such as:
4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-bromophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: This compound has a bromophenyl group, which also affects its reactivity and interactions.
The uniqueness of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25FN4O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C25H25FN4O6/c1-35-17-6-3-12(9-18(17)36-2)7-8-30-22(32)20-16(11-19(27)31)29-25(21(20)23(30)33)14-10-13(26)4-5-15(14)28-24(25)34/h3-6,9-10,16,20-21,29H,7-8,11H2,1-2H3,(H2,27,31)(H,28,34)/t16?,20-,21+,25?/m1/s1 |
InChI Key |
OZXQHHMXGUAIRH-LEXRWVGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


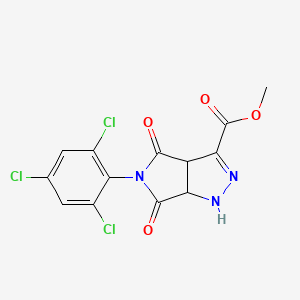
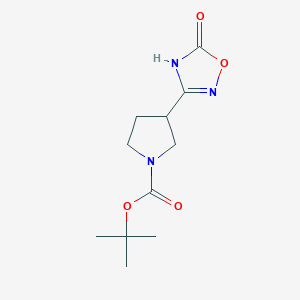
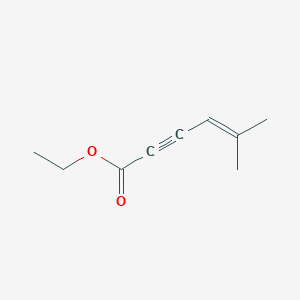
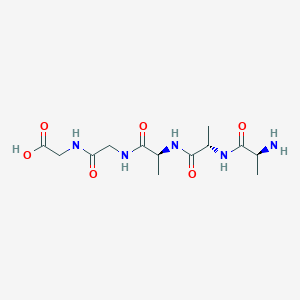
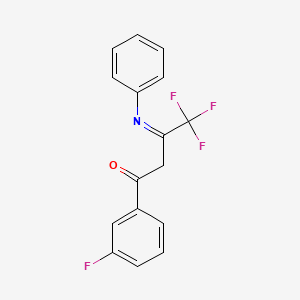
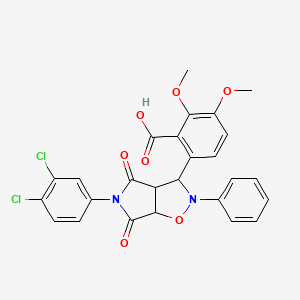
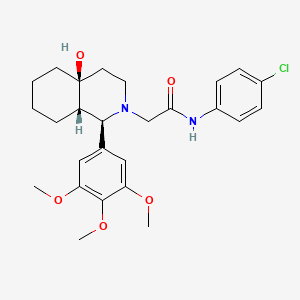
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
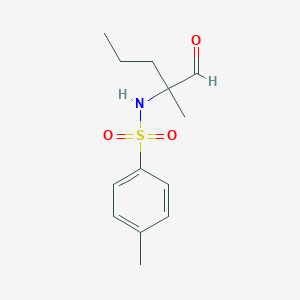
![(2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12626507.png)
